molecular formula C8H6N2O2S B1445057 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1249642-34-9

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1445057
M. Wt: 194.21 g/mol
InChI Key: PMLVKFROEDWYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene-3-acetic acid is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid . It is one of two isomers of thiophene acetic acid, the other being thiophene-2-acetic acid .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Characterization for Biological Activity : 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives have been synthesized and characterized for their potential antimicrobial activity. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, including variants of 3-(thiophen-3-yl)-1H-pyrazole, which were evaluated for biological activity against various gram-negative and gram-positive bacteria, as well as fungi. These compounds showed varying degrees of antimicrobial activity dependent on the Schiff base moiety, indicating potential use in antimicrobial applications (Hamed et al., 2020).

  • Antimicrobial Activity of Modified Flavonols : Ashok et al. (2016) conducted a study where 3-hydroxy-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4H-chromen-4-ones were synthesized using 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives. These compounds were screened for antibacterial and antifungal activities, demonstrating the scope of these compounds in antimicrobial research (Ashok et al., 2016).

Enzyme Inhibitory Activity

  • Enzyme Inhibitory and Molecular Docking Studies : In a study by Cetin et al. (2021), derivatives of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid were designed and evaluated for their enzyme inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. The study provided insights into the interaction of these compounds at enzyme active sites, which could contribute to further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin et al., 2021).

Optical and Electronic Properties

  • Nonlinear Optical Material Research : Chandrakantha et al. (2013) investigated the optical nonlinearity of compounds derived from 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, finding that certain derivatives show significant potential for optical limiting applications. This highlights the application of these compounds in the development of materials with specific optical properties (Chandrakantha et al., 2013).

Crystal Structure Analysis

  • Crystal Structure and Molecular Analysis : Studies like that by Prabhuswamy et al. (2016) focus on determining the crystal structure of derivatives of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid using X-ray diffraction studies. These analyses are crucial in understanding the molecular structure and properties of these compounds (Prabhuswamy et al., 2016).

Anticancer Activity

  • Anticancer Activity Evaluation : Research by Santos et al. (2016) involved the synthesis of 3-(thiophen-3-yl)-1H-pyrazole-1-carboximidamides and their evaluation against leukemia cell lines. This study contributes to the understanding of the potential anticancer properties of these compounds (Santos et al., 2016).

Safety And Hazards

The safety information for thiophene derivatives can vary. For example, the safety information for 3-(Thiophen-3-yl)propanoic acid indicates a signal word of “Warning” and includes hazard statements such as H302-H315-H319-H335 .

Future Directions

Thiophene-3-acetic acid has attracted attention as a precursor to functionalized derivatives of polythiophene . This suggests that there may be future research directions in the development of new compounds based on the thiophene structure.

properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLVKFROEDWYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
27
Citations
N Inceler, A Yılmaz, SN Baytas - Medicinal Chemistry Research, 2013 - Springer
… Synthesized 1-phenyl-3-thiophen-3-yl-1H-pyrazole-4-carboxylic acid 3 and its amide and ester derivatives 4a–m were screened against five human cancer cell lines (HeLa, MCF7, MDA…
Number of citations: 42 link.springer.com
IM Dias, HCS Junior, SC Costa, CM Cardoso… - Journal of Molecular …, 2020 - Elsevier
A series of three pseudo-octahedral coordination compounds with general formula cis-[M(L) 2 (OH 2 ) 4 ], where M stands for Fe II (1), Co II (2) or Ni II (3), and HL is 5-amino-1-(benzo[d]…
Number of citations: 12 www.sciencedirect.com
K Karrouchi, L Chemlal, J Taoufik, Y Cherrah… - Annales …, 2016 - Elsevier
A series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole (5a–h) were synthesized from condensation of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3…
Number of citations: 86 www.sciencedirect.com
SN Baytas, N Inceler, A Yılmaz - Medicinal Chemistry Research, 2013 - Springer
A novel combinatorial library of ester and amide derivatives of 1,3-diarylpyrazoles was designed and synthesized. Anticancer activities of these compounds were assessed against …
Number of citations: 26 link.springer.com
MF Harras, R Sabour - Bioorganic Chemistry, 2018 - Elsevier
A series of novel 1,3,4-trisubstituted pyrazole derivatives were synthesized and evaluated for their cytotoxic activity against three different cancer cell lines namely HCT116, UO-31 and …
Number of citations: 23 www.sciencedirect.com
CA Deepthi, J Prathyusha - Journal of Applied Pharmaceutical …, 2023 - japsonline.com
The current research aims to identify the newest class of antifungal, antibacterial, and antitubercular lead compounds. Through the use of a carboxamide linkage, recent research has …
Number of citations: 0 japsonline.com
X Wang, N Ling, QT Che, YW Zhang, HX Yang… - Inorganic Chemistry …, 2019 - Elsevier
Three new complexes formulated as [Cu(mbmb) 2 Cl 2 ] (1), [Cu(mbmb) 2 (NO 3 ) 2 ] (2), and [Zn(mbmb) 2 Cl 2 ] (3) (mbmb = 1-[(2-methyl-1H-benzoimidazol-1-yl)methyl]-1H-…
Number of citations: 23 www.sciencedirect.com
MMA Hawash, DC Kahraman, F Eren, RC Atalay… - European journal of …, 2017 - Elsevier
Despite having the second highest mortality associated with cancer, currently Sorafenib is the only FDA-approved chemotherapeutic agent available for liver cancer patients which can …
Number of citations: 57 www.sciencedirect.com
K Karrouchi, S Radi, M Ansar, J Taoufik… - … New Crystal Structures, 2016 - degruyter.com
Crystal structure of N′-(4-(dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C19H19N5O Skip to content Should you have institutional access? Here's how to get …
Number of citations: 13 www.degruyter.com
M Hawash, DC Kahraman, SG Ergun, R Cetin-Atalay… - BMC chemistry, 2021 - Springer
Background Liver cancer is predicted to be the sixth most diagnosed cancer globally and fourth leading cause of cancer deaths. In this study, a series of indole-3-isoxazole-5-…
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.